4-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N~1~-(2-METHOXYPHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N~1~-(2-METHOXYPHENYL)BENZAMIDE is a complex organic compound that features a benzotriazole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N~1~-(2-METHOXYPHENYL)BENZAMIDE typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is often synthesized by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 1H-1,2,3-benzotriazole.
Coupling Reaction: The benzotriazole derivative is then coupled with a benzyl halide under basic conditions to form the benzotriazol-1-ylmethyl intermediate.
Amidation: The intermediate is reacted with 2-methoxybenzoic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N~1~-(2-METHOXYPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-hydroxyphenyl)benzamide.
Reduction: Formation of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methoxyphenyl)benzylamine.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N~1~-(2-METHOXYPHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N~1~-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π interactions with amino acid residues, while the benzamide structure can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
N-(2-methoxyphenyl)benzamide: Lacks the benzotriazole moiety, affecting its binding interactions and applications.
4-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-phenylbenzamide: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
Uniqueness
4-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N~1~-(2-METHOXYPHENYL)BENZAMIDE is unique due to the presence of both the benzotriazole and methoxybenzamide moieties
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H18N4O2/c1-27-20-9-5-3-7-18(20)22-21(26)16-12-10-15(11-13-16)14-25-19-8-4-2-6-17(19)23-24-25/h2-13H,14H2,1H3,(H,22,26) |
InChI Key |
JEHGCYVHMMAURR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.